molecular formula C18H19N5O3S B2821988 N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide CAS No. 887348-09-6

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide

Cat. No.: B2821988
CAS No.: 887348-09-6
M. Wt: 385.44
InChI Key: MTHVVFUKBUMVSH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methoxyphenyl group and linked via a thioether bridge to a 1-(4-methoxyphenyl)-1H-tetrazole ring. The tetrazole ring, a nitrogen-rich heterocycle, is a key pharmacophore known for its metabolic stability and its ability to participate in hydrogen bonding, which can be crucial for binding to biological targets. This molecular architecture is characteristic of compounds investigated for their potential in various biochemical and pharmacological research areas. Compounds with structurally similar tetrazole and amide functionalities have been studied for their diverse biological activities. Research on analogous molecules suggests potential value in exploring receptor-ligand interactions, particularly with proteins such as metabotropic glutamate receptors (mGluRs) . Furthermore, similar scaffolds are frequently explored for their antimicrobial and anticancer properties in vitro, where they may induce apoptosis in cancer cell lines or disrupt bacterial cell membranes . The presence of a thioether bridge and the tetrazole ring also makes this compound a potential candidate for use in chemical biology tools, such as in the development of noncanonical amino acids or probes for studying protein structure and function . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHVVFUKBUMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with azides under acidic conditions. The methoxyphenyl groups can be introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole derivative with the methoxyphenyl amide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on molecular features, synthesis, and pharmacological profiles.

Structural Analogues

2.1.1 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide (8g)
  • Key Differences : Replaces the tetrazole ring with a 1,3,4-oxadiazole ring and introduces a sulfonyl-piperidine moiety.
  • Synthesis : Prepared via nucleophilic substitution of hydrazinecarbothioamides, yielding 89% as a light brown solid (m.p. 104–106°C) .
  • Bioactivity: Oxadiazole derivatives are known for antimicrobial activity, but specific data for 8g are unavailable.
2.1.2 2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide
  • Key Differences : Ethoxy group replaces methoxy on the tetrazole-linked phenyl ring; acetamide backbone instead of propanamide.
  • Synthesis : Uses α-halogenated ketones for S-alkylation, yielding derivatives with higher lipophilicity due to the ethoxy group .
  • Pharmacokinetics : Ethoxy groups may increase metabolic stability compared to methoxy .
2.1.3 N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Key Differences : Fluorine substituent on the phenylamide group; positional isomerism in the tetrazole linkage.
  • Molecular Weight : 341.34 g/mol, slightly lower than the target compound (391.47 g/mol) due to fluorine’s smaller atomic mass .
  • Bioactivity : Fluorinated analogs often exhibit enhanced binding affinity to enzymes like cyclooxygenases, but specific studies are lacking .

Functional Analogues

2.2.1 N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • Key Differences : Thiadiazole ring replaces the propanamide chain; isopropyl group enhances steric bulk.
  • Molecular Weight : 391.47 g/mol, identical to the target compound, but differing in hydrogen-bonding capacity due to the thiadiazole .
  • Synthesis : Achieved via coupling reactions with isopropyl-thiadiazole intermediates, emphasizing the role of sulfur in stabilizing the structure .
2.2.2 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
  • Bioactivity : Hydroxamic acids are histone deacetylase (HDAC) inhibitors, suggesting possible epigenetic applications for this analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₈N₆O₃S 391.47 Dual 4-methoxyphenyl, tetrazole-thio
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide C₂₀H₂₂N₆O₂S 410.50 Ethoxy, isopropyl, acetamide
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 Fluorophenyl, tetrazole

Research Findings and Trends

Tetrazole vs. Oxadiazole/Thiadiazole : Tetrazole-containing compounds (e.g., target compound) exhibit superior metabolic stability compared to oxadiazoles due to the aromatic stability of the tetrazole ring .

Methoxy vs.

Exceptions include hydroxamic acid derivatives (HDAC inhibition) and fluorinated analogs (COX-2 selectivity) .

Biological Activity

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antiparasitic and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N6_{6}O2_{2}S
  • IUPAC Name : this compound

This compound features a methoxyphenyl group, a tetrazole moiety, and a thioether linkage, which are significant for its biological activity.

Antiparasitic Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, was evaluated against Toxocara canis, showing a time- and concentration-dependent reduction in parasite viability. At concentrations of 50 μM, complete immobilization occurred after 48 hours, with death observed by 72 hours . This suggests that the tetrazole and methoxyphenyl components may enhance antiparasitic activity.

Antimicrobial Activity

A series of halogenated derivatives of tetrazole compounds have demonstrated potent antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These derivatives exhibited growth-inhibitory effects significantly stronger than first-line treatments . The presence of the methoxy group is believed to contribute to this enhanced activity.

Study 1: Evaluation Against Toxocara canis

A study assessed the effectiveness of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results indicated:

  • Concentration : 50 μM
  • Time to Immobilization : 48 hours
  • Time to Death : 72 hours
    The compound showed lower cytotoxicity compared to albendazole, indicating its potential as a safer alternative for treating parasitic infections .

Study 2: Antitubercular Activity Assessment

In another study, various tetrazole derivatives were synthesized and tested for their antitubercular properties. The findings revealed:

  • Most Effective Derivatives : Halogenated tetrazoles (8a and 9a)
  • Activity Comparison : 8-16 times more effective than standard treatments.
    This highlights the potential of methoxy-substituted tetrazoles in developing new antitubercular agents .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It is predicted to permeate the blood-brain barrier effectively, which is critical for central nervous system-targeting therapies .

Summary Table of Biological Activities

Activity TypeCompound NameEffective ConcentrationTime to EffectCytotoxicity
AntiparasiticN-(4-methoxyphenyl)pentanamide50 μMImmobilization at 48hLower than albendazole
AntitubercularHalogenated Tetrazoles (8a and 9a)Not specifiedSignificant inhibitionNot specified

Q & A

Basic Synthesis and Purification

Q: What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide? A:

  • Step 1: Formation of the tetrazole ring via cyclization of aryl nitriles or hydrazine derivatives under acidic conditions (e.g., HCl/NaN₃) .
  • Step 2: Introduction of the thioether linkage using a nucleophilic substitution reaction between a tetrazole-thiol intermediate and a halogenated propanamide derivative (e.g., 2-chloropropanamide) .
  • Step 3: Final amidation with 4-methoxyaniline under reflux in ethanol or DMF, catalyzed by triethylamine .
  • Key Conditions: Temperature control (60–80°C for cyclization), inert atmosphere (N₂ for thiol stability), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Structural Characterization

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons of methoxyphenyl groups), δ 4.1–4.5 ppm (S-CH₂ protons), and δ 3.8 ppm (OCH₃ groups) .
    • ¹³C-NMR: Signals for carbonyl (C=O at ~170 ppm), tetrazole carbons (~150 ppm), and methoxy carbons (~55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₈H₁₈N₄O₂S: calculated 378.1154, observed 378.1156) .
  • HPLC: Purity >98% using a C18 column (acetonitrile/water gradient) .

Biological Activity Assessment

Q: How can researchers evaluate the compound’s potential bioactivity? A:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX-1/COX-2) or kinases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .
  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .

Advanced: Reaction Optimization

Q: How can contradictory yields in the thioether formation step be resolved? A:

  • Parameter Screening:
    • Solvent: Switch from ethanol (polar protic) to DMF (polar aprotic) to enhance nucleophilicity of the tetrazole-thiol .
    • Catalyst: Use NaHCO₃ instead of K₂CO₃ to reduce side reactions (e.g., hydrolysis of the amide bond) .
  • Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify optimal reaction time (typically 6–8 hours) .

Advanced: Conflicting Bioactivity Data

Q: How to address discrepancies in reported antimicrobial activity across studies? A:

  • Structural Analog Comparison: Compare substituent effects (e.g., methoxy vs. ethoxy groups) on membrane permeability using logP calculations .
  • Assay Standardization: Validate protocols with reference strains (e.g., ATCC controls) and fixed inoculum sizes (1×10⁶ CFU/mL) .
  • Metabolite Analysis: Use LC-MS to rule out degradation products interfering with activity measurements .

Computational Modeling

Q: What computational approaches predict binding modes with biological targets? A:

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key interactions include hydrogen bonding between the tetrazole ring and Arg120 .
  • QSAR Studies: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize activity .

Advanced Structural Analysis

Q: How to resolve ambiguities in the crystal structure of the compound? A:

  • X-ray Diffraction: Refine SHELXL parameters (e.g., HKLF 4 format) to resolve disorder in the methoxyphenyl groups .
  • DFT Calculations: Compare experimental and theoretical bond lengths (e.g., C-S bond: 1.78 Å vs. 1.81 Å) to validate geometry .

Stability and Degradation

Q: What methods assess the compound’s stability under physiological conditions? A:

  • Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: Regioselectivity in Synthesis

Q: How to control regioselectivity during tetrazole ring formation? A:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) at the para position favor 1,5-disubstitution over 2,5-isomers .
  • Catalytic Additives: Use ZnCl₂ to stabilize the transition state and reduce side-product formation .

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